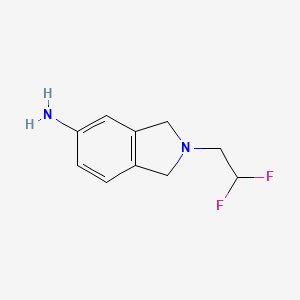![molecular formula C11H13F3O B1530168 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol CAS No. 33357-66-3](/img/structure/B1530168.png)
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol
Übersicht
Beschreibung
“2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol” is an organofluorine compound. It is a member of propan-1-ols and an organofluorine compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, UV–Vis, and mass spectroscopy .
Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied using various electrochemical techniques. Cyclic voltammetry and square wave voltammetry studies show that the complexes have either metal-based or ligand-based diffusion-controlled electron transfer properties .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol has a boiling point of 60-62 °C, a density of 1.484 g/mL at 25 °C, and a refractive index n20/D of 1.3 .
Wissenschaftliche Forschungsanwendungen
Medicine: Pharmacological Agent Synthesis
The trifluoromethyl group in compounds like 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol is known to enhance pharmacological properties . This compound could be used in the synthesis of new drugs, potentially acting as a precursor for molecules with improved potency and selectivity towards biological targets.
Electronics: Organic Field-Effect Transistors (OFETs)
Organic compounds with trifluoromethyl groups have been studied for their electronic properties. 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol could be utilized in the development of OFETs, contributing to advancements in flexible electronics .
Agrochemicals: Pesticide Development
The unique chemical structure of 2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol may be explored for creating novel agrochemicals. Its potential to act as a growth regulator or pesticide could be investigated, leveraging the bioactivity of the trifluoromethyl group .
Catalysis: Ligand and Catalyst Design
In catalysis, the trifluoromethyl group is often associated with altering the reactivity and stability of catalysts. This compound could serve as a ligand or a structural component in catalysts used for organic synthesis, potentially improving efficiency and selectivity .
Industrial Applications: Material Synthesis
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol may find applications in the synthesis of materials with specific properties, such as enhanced durability or chemical resistance. Its incorporation into polymers or coatings could lead to new industrial materials .
Research Studies: Molecular Probes
Due to its distinctive structure, this compound could be used in academic research as a molecular probe. It could help in studying enzyme-substrate interactions, binding affinities, or as a standard in analytical methods .
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3O/c1-7(2)10(15)8-4-3-5-9(6-8)11(12,13)14/h3-7,10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZJLAYIRRQRKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[3-(trifluoromethyl)phenyl]propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



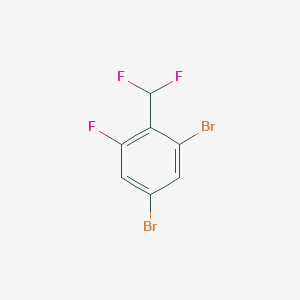

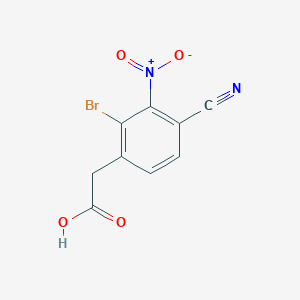
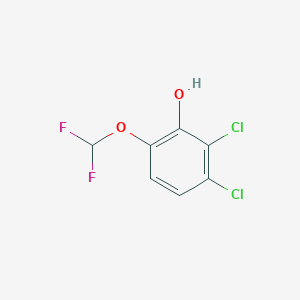
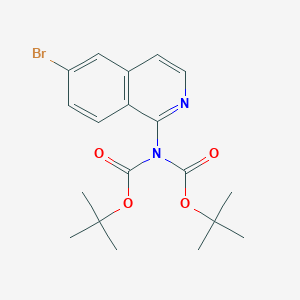
![Methyl 4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]-7-carboxylate hydrochloride](/img/structure/B1530096.png)
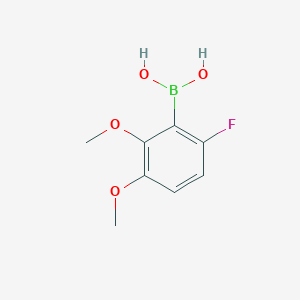


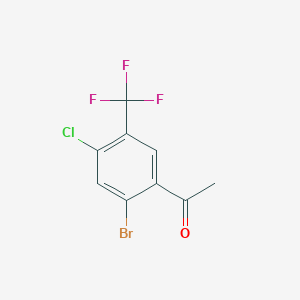

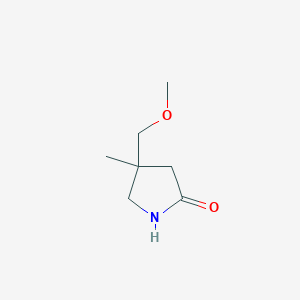
![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)
